8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Overview
Description
This compound, also known as A1-Phytoprostane-I, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. It has a molecular formula of C18H28O4, an average mass of 308.413 Da, and a monoisotopic mass of 308.198761 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a cyclopentenone ring and an octanoic acid chain. The compound also has a hydroxypentenyl group attached to the cyclopentenone ring .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 263.7±25.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .Scientific Research Applications
Bio-Lubricant Properties
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid shows promise as a bio-lubricant. In a study by Wahyuningsih and Kurniawan (2020), derivatives of ethyl oleate, including compounds similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid, were synthesized from oleic acid. These compounds exhibited properties close to standard commercial lubricants, suggesting potential real-world applications as bio-lubricants (Wahyuningsih & Kurniawan, 2020).
Olfactory Properties
Kraft and Popaj (2008) explored the olfactory properties of compounds structurally related to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid. Their work on spirocyclic analogs demonstrated potential applications in fragrances and flavors, indicating that compounds with structures similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid could have unique sensory applications (Kraft & Popaj, 2008).
Inhibition of Tyrosinase Enzyme
A study by Kaatz et al. (1999) on octanoic acid derivatives, which include structural similarities to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid, found that these compounds could inhibit the mushroom tyrosinase enzyme. This suggests potential applications in areas like dermatology and cosmetology, where tyrosinase inhibition is relevant (Kaatz et al., 1999).
Synthesis and Potential Applications in Plant Metabolism
Research by Crombie & Mistry (1991) on the synthesis of compounds including 12-oxophytodienoic acid and related compounds indicates that structures similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid are significant in plant metabolism. These compounds could be key in studying plant biochemical pathways (Crombie & Mistry, 1991).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given its classification as a cyclopentenone isoprostane. This could include investigating its role in inflammatory responses or its potential to alter protein function through the formation of adducts .
properties
IUPAC Name |
8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJZDJLYSMGIQ-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042644 | |
Record name | Phytoprostane A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.